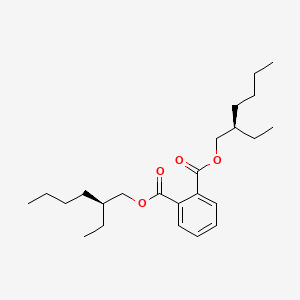

Diethylhexylphthalate

Description

Propriétés

Formule moléculaire |

C24H38O4 |

|---|---|

Poids moléculaire |

390.6 g/mol |

Nom IUPAC |

1-O-[(2R)-2-ethylhexyl] 2-O-[(2S)-2-ethylhexyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/t19-,20+ |

Clé InChI |

BJQHLKABXJIVAM-BGYRXZFFSA-N |

SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

SMILES isomérique |

CCCC[C@@H](CC)COC(=O)C1=CC=CC=C1C(=O)OC[C@@H](CC)CCCC |

SMILES canonique |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethylhexyl Phthalate (DEHP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Di(2-ethylhexyl) phthalate (B1215562) (DEHP), the most common member of the phthalate class of plasticizers. The document details the core chemical pathway, reaction mechanism, quantitative parameters, and detailed experimental protocols relevant to both laboratory and industrial-scale production.

Core Synthesis Pathway and Chemical Principles

The commercial production of Di(2-ethylhexyl) phthalate (DEHP) is achieved through the acid-catalyzed esterification of phthalic anhydride (B1165640) with 2-ethylhexanol.[1][2][3] This process is a classic example of a Fischer-Speier esterification.

The overall reaction can be summarized as follows:

C₆H₄(CO)₂O + 2 CH₃(CH₂)₃CH(C₂H₅)CH₂OH → C₆H₄(COOCH₂CH(C₂H₅)(CH₂)₃CH₃)₂ + H₂O

The synthesis proceeds in a two-step sequence:

-

Monoester Formation: A rapid, typically non-catalytic reaction occurs where one molecule of phthalic anhydride reacts with one molecule of 2-ethylhexanol to form the intermediate, mono-2-ethylhexyl phthalate (MEHP).[4][5][6] This initial step is very fast.[5]

-

Diester Formation: The second step is a slower, reversible, acid-catalyzed esterification of MEHP with a second molecule of 2-ethylhexanol to yield the final product, DEHP, and water.[5][6] To drive the equilibrium towards the product side, the water formed during the reaction is continuously removed, often through azeotropic distillation.[7]

Commonly employed acid catalysts include sulfuric acid (H₂SO₄), para-toluenesulfonic acid (p-TSA), and methane (B114726) sulphonic acid (MSA).[2][4] While effective, traditional catalysts like sulfuric acid can sometimes lead to by-product formation and product discoloration at higher temperatures. Alternative catalysts, such as titanium tetraalkoxides, are also used in industrial processes.[8]

Reaction Mechanism

The mechanism for the second, rate-determining step (the conversion of MEHP to DEHP) follows the general principles of acid-catalyzed esterification:

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group on the MEHP molecule, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of 2-ethylhexanol, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final DEHP product.

Quantitative Reaction Parameters

The efficiency and yield of DEHP synthesis are highly dependent on reaction conditions. The following tables summarize key quantitative data gathered from various experimental and industrial protocols.

Table 1: General Reaction Conditions for DEHP Synthesis

| Parameter | Value | Catalyst(s) | Source(s) |

| Reactant Ratio | Phthalic Anhydride : 2-Ethylhexanol (approx. 1:2 molar ratio) | H₂SO₄, p-TSA, Titanium alkoxides | [2][8] |

| Temperature Range | 145 - 270 °C | H₂SO₄, p-TSA, Titanium alkoxides | [6][8] |

| Pressure | Atmospheric to 4 bar gauge | Titanium alkoxides | [8] |

| Catalyst Conc. | Varies based on catalyst type and desired reaction rate | H₂SO₄, p-TSA, MSA | [7] |

Table 2: Reported Yields for Phthalate Ester Synthesis

| Product | Yield | Notes | Source(s) |

| (R,R)-DEHP | 34% | Asymmetric synthesis | [9] |

| (R,S)-DEHP (meso) | 13% | Asymmetric synthesis | [9] |

| (S,S)-DEHP | 94% | Asymmetric synthesis | [9] |

| Diethyl Phthalate | 65% | Lab-scale synthesis from phthalic anhydride and ethanol | [10] |

Experimental Protocols

A. Laboratory-Scale Synthesis Protocol

This protocol is a generalized procedure based on the esterification of phthalic anhydride.

-

Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, a reflux condenser, and a Dean-Stark apparatus to collect the water produced.[6]

-

Reactant Charging: Charge the flask with phthalic anhydride (1.0 molar equivalent) and 2-ethylhexanol (approx. 2.2 molar equivalents). An excess of alcohol is used to drive the reaction to completion.

-

Monoester Formation: Heat the mixture to approximately 145-150°C for 15-20 minutes with stirring. This allows for the rapid and complete formation of the mono-2-ethylhexyl phthalate (MEHP) intermediate.[6]

-

Catalyst Addition: Cool the mixture slightly and add the acid catalyst (e.g., 0.5-1% by weight of p-toluenesulfonic acid).

-

Esterification and Water Removal: Heat the mixture to reflux. The water of esterification will co-distill with the excess 2-ethylhexanol and be collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected. Continue refluxing until no more water is produced.

-

Neutralization: After cooling, the excess acid catalyst is neutralized. This can be done by washing the reaction mixture with an aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases.[10]

-

Purification:

-

Transfer the mixture to a separatory funnel and wash with water to remove any remaining salts and unreacted alcohol.[10]

-

Dry the organic layer with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[10]

-

Filter off the drying agent.

-

The excess 2-ethylhexanol and any other volatile impurities are removed by vacuum distillation to yield the purified DEHP product.

-

B. Industrial-Scale Production Process Outline

Industrial production prioritizes efficiency, safety, and continuous operation.

-

Reactor Charging: A large, jacketed pressure vessel is charged with terephthalic acid (a common feedstock) and 2-ethylhexanol.[8]

-

Catalysis: A catalyst, such as a titanium tetraalkoxide, is introduced into the reactor.[8]

-

Reaction Conditions: The reactor is heated to a temperature range of 180°C to 260°C and pressurized to 2 to 3.5 bar.[8]

-

Water Removal: A crucial step for driving the reaction is the continuous removal of water. An inert gas, such as nitrogen, is sparged (bubbled) through the reaction mixture. This gas stream carries away the water of reaction along with some 2-ethylhexanol, which is then condensed, separated, and the alcohol is recycled back into the reactor.[8]

-

Reaction Monitoring: The reaction progress is monitored by analyzing samples for acid number (to determine the amount of unreacted carboxylic acid). The reaction is considered complete when the acid number drops below a specified value.

-

Purification:

-

Catalyst Removal: The catalyst is neutralized and removed, often by filtration or washing.

-

Stripping: Excess 2-ethylhexanol is removed under vacuum.

-

Decolorization: The crude product may be treated with activated carbon to remove colored impurities.

-

Filtration: The final product is filtered to ensure high purity before storage and shipping.

-

Mandatory Visualizations

Diagram 1: DEHP Synthesis Pathway

Caption: The two-step synthesis pathway of DEHP from phthalic anhydride.

Diagram 2: Experimental Workflow for DEHP Synthesis

Caption: A generalized workflow for the synthesis and purification of DEHP.

References

- 1. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 2. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Di(2-ethylhexyl) phthalate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US7276621B2 - Production of di-(2-ethylhexyl) terephthalate - Google Patents [patents.google.com]

- 9. "Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) " by Hannah Harris [scholar.umw.edu]

- 10. youtube.com [youtube.com]

Navigating Environmental Risk: A Technical Guide to the Physicochemical Properties of DEHP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Di(2-ethylhexyl) phthalate (B1215562) (DEHP) essential for environmental modeling and risk assessment. Understanding these properties is critical for predicting the fate, transport, and potential impact of this ubiquitous plasticizer in various environmental compartments. This document summarizes key quantitative data, details the experimental protocols for their determination, and visualizes the environmental pathways of DEHP.

Core Physicochemical Data for Environmental Modeling

The behavior of DEHP in the environment is governed by a set of key physicochemical parameters. These values are fundamental inputs for predictive environmental models, helping to estimate its distribution in air, water, soil, and biota. The following table summarizes the essential data for DEHP.

| Property | Value | Units | Significance in Environmental Modeling |

| Molecular Weight | 390.57 | g/mol | A fundamental property influencing diffusion and transport. |

| Water Solubility | 0.003 - 0.27 | mg/L | Low solubility indicates a tendency to partition into soil, sediment, and biota rather than remaining in the water column.[1][2] |

| Vapor Pressure | 3.4 x 10⁻⁵ - 1.42 x 10⁻⁷ | Pa / mm Hg | Low vapor pressure suggests that volatilization from water and soil surfaces is not a primary transport mechanism.[1][2] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 7.5 - 7.6 | Unitless | A high log K_ow_ value signifies a strong tendency to bioaccumulate in the fatty tissues of organisms.[1][2] |

| Log K_oc_ (Organic Carbon-Water Partition Coefficient) | 4.9 - 6.0 | Unitless | A high log K_oc_ indicates strong adsorption to organic matter in soil and sediment, limiting its mobility in these compartments.[3] |

| Henry's Law Constant | 4.43 | Pa m³/mol | A low value further confirms that DEHP is not readily transferred from water to the atmosphere.[1] |

| Biodegradation | Readily biodegradable under aerobic conditions | - | While persistent under anaerobic conditions, DEHP can be broken down by microorganisms in the presence of oxygen.[4] |

| Hydrolysis | Considered stable | - | Chemical breakdown in water is not a significant degradation pathway. |

| Photolysis | Negligible | - | Degradation by sunlight is not a major environmental fate process.[5] |

Detailed Experimental Protocols

The accurate determination of the physicochemical properties of DEHP relies on standardized and validated experimental methodologies. The following section details the principles behind the key experimental protocols, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined by establishing a saturated solution and measuring the concentration of the substance in the aqueous phase. For poorly soluble substances like DEHP, two primary methods are employed:

-

Flask Method: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of DEHP in the filtered aqueous phase is then determined using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS).[6]

-

Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of DEHP in the eluate is measured over time until a plateau is reached, indicating saturation.[6][7]

Vapor Pressure (OECD Guideline 104)

Vapor pressure is a measure of a substance's tendency to evaporate. For compounds with low volatility like DEHP, specialized methods are required:

-

Gas Saturation Method: A stream of inert gas is passed through or over the test substance at a known flow rate and constant temperature.[8][9] The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined by trapping and subsequent analysis (e.g., by GC-MS). The vapor pressure can then be calculated from the amount of substance and the volume of gas passed.[8][9][10]

-

Partial Saturator Tube Method: In this variation, a carrier gas flows through a tube coated with the test substance. By modeling the mass transfer within the tube, the vapor pressure can be determined even if the gas stream does not reach full saturation, offering a more efficient measurement.

Octanol-Water Partition Coefficient (Log K_ow_)

Log K_ow_ is a critical parameter for assessing the lipophilicity and bioaccumulation potential of a substance.

-

Shake Flask Method (OECD Guideline 107): This classic method involves dissolving the test substance in a mixture of n-octanol and water.[11][12][13] The mixture is shaken to allow for partitioning between the two phases. After the phases have separated (often aided by centrifugation), the concentration of the substance in both the octanol (B41247) and water layers is measured.[11][12][13] The ratio of these concentrations gives the partition coefficient. This method is generally suitable for substances with log K_ow_ values between -2 and 4.[12]

-

High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117): This method estimates the log K_ow_ based on the retention time of the substance on a reverse-phase HPLC column.[3][11][14][15] The column's stationary phase is nonpolar, and the mobile phase is polar. Substances with higher lipophilicity will have longer retention times. A calibration curve is generated using reference compounds with known log K_ow_ values to determine the log K_ow_ of the test substance. This method is suitable for a log K_ow_ range of 0 to 6.[3][11][14][15]

Organic Carbon-Water Partition Coefficient (K_oc_)

K_oc_ describes the partitioning of a chemical between the organic carbon in soil or sediment and water, indicating its mobility in these media.

-

Batch Equilibrium Method (OECD Guideline 106): In this method, a solution of the test substance in water is equilibrated with a known amount of soil or sediment with a defined organic carbon content.[16][17][18] The mixture is agitated for a period sufficient to reach equilibrium. The concentration of the substance remaining in the aqueous phase is then measured. The amount adsorbed to the solid phase is calculated by difference. The adsorption coefficient (K_d_) is determined, and from this, the K_oc_ is calculated by normalizing to the organic carbon content of the soil or sediment.[16][17][18]

-

HPLC Estimation Method (OECD Guideline 121): Similar to the log K_ow_ determination, this method utilizes HPLC to estimate K_oc_. The retention time of the test substance on a stationary phase that mimics soil organic matter is measured. A correlation is established with reference substances of known K_oc_ values to estimate the K_oc_ of the test substance.[19][20][21][22]

Henry's Law Constant

Henry's Law constant relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase at equilibrium. It is crucial for modeling air-water exchange.

-

Inert Gas Stripping Method: An inert gas is bubbled through an aqueous solution of the test substance. The concentration of the substance in the off-gas is monitored over time. The rate of removal of the substance from the solution is proportional to its Henry's Law constant.

Degradation Studies

-

Hydrolysis (OECD Guideline 111): The rate of hydrolysis is determined by incubating the test substance in sterile aqueous buffer solutions at various pH levels (typically 4, 7, and 9) and temperatures in the dark.[23][24][25][26][27] The concentration of the test substance is measured over time to determine the rate of its disappearance due to hydrolysis.[23][24][25][26][27]

-

Photolysis (OECD Guideline 316): This guideline assesses the potential for a chemical to be transformed by direct absorption of sunlight in water.[2][28][29][30] A solution of the test substance is exposed to a light source that simulates natural sunlight.[2][28][29][30] The concentration of the test substance is monitored over time to determine the rate of phototransformation. Dark controls are used to differentiate between photochemical and other degradation processes.[28]

-

Ready Biodegradability (OECD Guideline 301): This series of tests evaluates the potential for a substance to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.[1][31] Common methods include the CO2 Evolution Test (OECD 301B) and the Manometric Respirometry Test (OECD 301F).[32][33] In these tests, the test substance is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium. Biodegradation is determined by measuring the amount of CO2 produced or oxygen consumed over a 28-day period.[32][33]

Environmental Fate and Transport of DEHP

The physicochemical properties of DEHP dictate its movement and persistence in the environment. The following diagram illustrates the key environmental fate and transport pathways for DEHP.

Caption: Environmental fate and transport pathways of DEHP.

References

- 1. oecd.org [oecd.org]

- 2. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 3. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 4. Diethylhexylphthalate as an environmental contaminant--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. laboratuar.com [laboratuar.com]

- 7. filab.fr [filab.fr]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 10. lcslaboratory.com [lcslaboratory.com]

- 11. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

- 13. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 14. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 15. oecd.org [oecd.org]

- 16. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. OECD 121 - Adsorption Coefficient using HPLC - Situ Biosciences [situbiosciences.com]

- 20. oecd.org [oecd.org]

- 21. Estimation of the absorption coefficient on soil and sewage sludge according to OECD 121 - Analytice [analytice.com]

- 22. oecd.org [oecd.org]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 25. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 26. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 27. oecd.org [oecd.org]

- 28. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 29. catalog.labcorp.com [catalog.labcorp.com]

- 30. oecd.org [oecd.org]

- 31. oecd.org [oecd.org]

- 32. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 33. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

The Orchestrated Disruption: A Technical Guide to the Interaction of Diethylhexyl Phthalate with Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylhexyl phthalate (B1215562) (DEHP), a ubiquitous plasticizer, has garnered significant attention for its endocrine-disrupting properties. A substantial body of evidence now demonstrates that DEHP and its metabolites exert their biological effects primarily through complex interactions with a variety of nuclear receptors. This technical guide provides a comprehensive overview of these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways. Understanding these molecular mechanisms is critical for assessing the toxicological risks associated with DEHP exposure and for the development of safer alternatives. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development investigating the intricate relationship between environmental contaminants and cellular signaling.

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used industrial chemical, primarily employed to impart flexibility to polyvinyl chloride (PVC) products.[1] Its extensive use has led to widespread human exposure, raising concerns about its potential adverse health effects.[2][3] DEHP and its primary active metabolite, mono-(2-ethylhexyl) phthalate (MEHP), are known endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems and alter homeostasis.[4][5][6] The primary mechanism of action for DEHP and its metabolites involves their ability to bind to and modulate the activity of various nuclear receptors, a superfamily of ligand-activated transcription factors that regulate a multitude of physiological processes, including development, metabolism, and reproduction.[2][7]

This guide will delve into the specific interactions of DEHP and its metabolites with key nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), the Constitutive Androstane (B1237026) Receptor (CAR), the Pregnane X Receptor (PXR), Estrogen Receptors (ERs), and the Androgen Receptor (AR).

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

DEHP and its metabolites, particularly MEHP, are well-established activators of PPARs, a group of nuclear receptors that play crucial roles in lipid metabolism and energy homeostasis.[2][8][9] The PPAR family consists of three subtypes: PPARα, PPARβ/δ, and PPARγ.[8]

Activation of PPARα by DEHP metabolites is considered a key mechanism underlying the hepatocarcinogenicity of DEHP in rodents.[10] MEHP has been shown to activate both mouse and human PPARα.[11] Furthermore, both DEHP and MEHP can activate PPARγ, a key regulator of adipogenesis, which may contribute to metabolic disturbances.[9][10][11] In vitro studies have demonstrated that MEHP activates all three mouse PPAR subtypes.[8] The interaction with PPARs can lead to altered expression of genes involved in fatty acid oxidation and transport.[12]

Quantitative Data: PPAR Activation

| Compound | Receptor Subtype | Species | Assay Type | EC50 (µM) | Reference |

| MEHP | PPARα | Mouse | Reporter Gene Assay | ~1-10 | [11] |

| MEHP | PPARα | Human | Reporter Gene Assay | ~1-10 | [11] |

| MEHP | PPARγ | Mouse | Reporter Gene Assay | 10.1 | [11] |

| MEHP | PPARγ | Human | Reporter Gene Assay | 6.2 | [11] |

| 5cx-MEPP | PPARα | Human | Transactivation Assay | > MEHP | [4] |

| 5OH-MEHP | PPARα | Human | Transactivation Assay | > 5cx-MEPP | [4] |

| 5oxo-MEHP | PPARα | Human | Transactivation Assay | > 5cx-MEPP | [4] |

Signaling Pathway: DEHP/MEHP and PPAR Activation

Caption: DEHP is metabolized to MEHP, which activates PPARs, leading to heterodimerization with RXR and regulation of target gene expression.

Interaction with Constitutive Androstane Receptor (CAR)

DEHP has been identified as an activator of the Constitutive Androstane Receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism.[13] This activation provides a rationale for some of the toxic effects of phthalates, including endocrine disruption and hepatocarcinogenesis.[13] Studies have shown that DEHP can induce the expression of CAR target genes, such as CYP2B6, in human primary hepatocytes in a dose-dependent manner.[13][14]

Interestingly, the interaction of DEHP with CAR is highly specific to certain splice variants of the human CAR. DEHP is a potent and selective agonist for the human CAR splice variant CAR2, activating it at low nanomolar concentrations.[14][15] This is in contrast to the reference form of CAR (CAR1) and another splice variant (CAR3), which show little to no activation by DEHP.[15] This specificity is attributed to a unique ligand-binding pocket created by an amino acid insertion in CAR2.[15][16]

Quantitative Data: CAR Activation

| Compound | Receptor Subtype | Species | Assay Type | EC50 (µM) | Reference |

| DEHP | CAR2 | Human | Reporter Transactivation | Low nanomolar range | [14] |

| DEHP | CAR1 | Human | Reporter Transactivation | No or minimal activation | [15] |

| DEHP | CAR3 | Human | Reporter Transactivation | No or minimal activation | [15] |

Signaling Pathway: DEHP and CAR Activation

Caption: DEHP selectively activates the CAR2 splice variant, which then heterodimerizes with RXR to regulate target gene expression.

Interaction with Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR) is another nuclear receptor that functions as a xenosensor, regulating the metabolism and disposition of foreign chemicals.[17] Both DEHP and its primary metabolite MEHP have been shown to act as agonists for PXR.[17][18] This activation of PXR leads to the induction of target genes such as CYP3A4, a crucial enzyme in drug metabolism.[18]

The potency of DEHP as a PXR agonist has been demonstrated in various in vitro assays.[17] Co-exposure to glucocorticoids, which upregulate PXR expression, can enhance the induction of CYP3A4 by phthalates.[18] The interaction of DEHP with PXR highlights a potential mechanism for adverse drug interactions and altered hormone metabolism.[4][18]

Quantitative Data: PXR Activation and Binding

| Compound | Receptor | Species | Assay Type | EC50 / IC50 (µM) | Reference |

| DCHP | hPXR | Human | Reporter Gene Assay | 8.7 (EC50) | [17] |

| DCHP | mPXR | Mouse | Reporter Gene Assay | 5.9 (EC50) | [17] |

| DCHP | PXR | Human | TR-FRET Binding Assay | 7.3 (IC50) | [17] |

Note: Data for Dicyclohexyl Phthalate (DCHP) is included for comparison as it was found to be a more potent PXR agonist than DEHP in the cited study.

Signaling Pathway: DEHP and PXR Activation

Caption: DEHP and its metabolite MEHP activate PXR, leading to the formation of a heterodimer with RXR and subsequent regulation of target genes.

Interaction with Steroid Hormone Receptors

DEHP and its metabolites can also interact with steroid hormone receptors, namely the Estrogen Receptors (ERα and ERβ) and the Androgen Receptor (AR), contributing to their endocrine-disrupting effects.

Estrogen Receptors (ERs)

DEHP has been shown to modulate the expression of both ERα and ERβ.[19] Perinatal exposure to DEHP can alter the expression patterns of these receptors in the pituitary gland of female rats.[19] Some studies suggest that DEHP exhibits estrogenic activity mediated through ERα.[20][21] This interaction can lead to the proliferation of ERα-positive breast cancer cells.[21]

Androgen Receptor (AR)

DEHP and its major metabolites have been shown to have a relatively strong binding affinity for the Androgen Receptor (AR).[22] Molecular docking studies indicate that the binding energy of DEHP with AR is similar to that of the native ligand, testosterone.[22][23] The metabolites of DEHP share a high degree of similarity in their interaction with AR amino acid residues when compared to testosterone.[22][23] This interaction with the AR ligand-binding pocket suggests a potential for DEHP and its metabolites to disrupt androgen signaling, which could lead to reproductive dysfunction.[23][24]

Quantitative Data: AR Binding

| Compound | Receptor | Method | Binding Energy (kcal/mol) | Reference |

| DEHP | AR | Molecular Docking | -8.5 | [22] |

| Testosterone | AR | Molecular Docking | -8.6 | [22] |

| MEHP | AR | Molecular Docking | -7.2 | [22] |

| 5-OH-MEHP | AR | Molecular Docking | -7.6 | [22] |

| 5-oxo-MEHP | AR | Molecular Docking | -7.8 | [22] |

| 5-cx-MEPP | AR | Molecular Docking | -8.1 | [22] |

| 2-cx-MMHP | AR | Molecular Docking | -7.4 | [22] |

Interaction with Other Nuclear Receptors

The influence of DEHP extends to other nuclear receptors as well. DEHP has been shown to activate the Liver X Receptor (LXR), which is involved in lipid metabolism.[12][25][26] The activation of the LXR/SREBP-1c/PPARα/γ signaling pathway by DEHP can lead to disorders in lipid metabolism.[12][26]

Experimental Protocols

A variety of in vitro and in silico methods are employed to characterize the interaction of DEHP and its metabolites with nuclear receptors.

Reporter Gene Assay (Transactivation Assay)

This assay is used to determine if a chemical can activate a specific nuclear receptor and induce the expression of a reporter gene.

Principle: Cells are co-transfected with two plasmids: one expressing the nuclear receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that receptor. If the test compound activates the receptor, the receptor-ligand complex binds to the response element and drives the expression of the reporter gene, which can be quantified.

General Protocol:

-

Cell Culture: A suitable cell line (e.g., COS-1, HepG2) is cultured in appropriate media.

-

Transfection: Cells are transfected with the nuclear receptor expression vector and the reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.

-

Treatment: After an incubation period, the cells are treated with various concentrations of the test compound (e.g., DEHP, MEHP) or a vehicle control.

-

Lysis and Assay: Following treatment, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The activity of the normalization control is also measured.

-

Data Analysis: The reporter activity is normalized to the control, and dose-response curves are generated to determine the EC50 value.

Mammalian Two-Hybrid Assay

This assay is used to investigate the interaction between the nuclear receptor and a coactivator protein in the presence of a ligand.

Principle: The nuclear receptor's ligand-binding domain (LBD) is fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A coactivator protein (e.g., SRC1) is fused to a transcriptional activation domain (AD) (e.g., VP16). If the test compound induces an interaction between the LBD and the coactivator, the DBD and AD are brought into proximity, leading to the activation of a reporter gene under the control of a promoter containing the DBD's binding sites.

General Protocol:

-

Cell Culture and Transfection: Cells are co-transfected with the LBD-DBD fusion plasmid, the coactivator-AD fusion plasmid, and a suitable reporter plasmid.

-

Treatment: Transfected cells are treated with the test compound.

-

Lysis and Assay: Cell lysates are prepared, and the reporter gene activity is measured.

-

Data Analysis: An increase in reporter activity indicates a ligand-induced interaction between the nuclear receptor and the coactivator.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to a nuclear receptor.

Principle: The assay measures the inhibition of FRET between a fluorescently labeled ligand (tracer) and a recombinant GST-tagged nuclear receptor LBD. When the tracer binds to the receptor, FRET occurs. A test compound that also binds to the receptor will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol:

-

Reagents: Recombinant GST-PXR LBD, a fluorescently labeled PXR ligand (tracer), and the test compound are prepared.

-

Assay Setup: The receptor, tracer, and varying concentrations of the test compound are incubated together in a microplate.

-

Measurement: The TR-FRET signal is measured at specific wavelengths.

-

Data Analysis: The decrease in the FRET signal is plotted against the concentration of the test compound to determine the IC50 value.

Molecular Docking

This in silico method is used to predict the binding mode and affinity of a ligand to a receptor.

Principle: Computational algorithms are used to dock the 3D structure of the ligand (e.g., DEHP) into the ligand-binding pocket of the 3D structure of the receptor (e.g., AR). The binding energy of the resulting complex is then calculated.

General Workflow:

-

Protein and Ligand Preparation: The 3D structures of the receptor and ligand are obtained and prepared for docking.

-

Docking Simulation: A docking program is used to generate various possible binding poses of the ligand within the receptor's binding site.

-

Scoring and Analysis: The binding poses are scored based on their calculated binding energies, and the most favorable binding mode is identified.

Experimental Workflow Diagram

Caption: A workflow illustrating the combination of in vitro, in silico, and ex vivo methods to study DEHP-nuclear receptor interactions.

Conclusion

The interaction of Diethylhexyl phthalate and its metabolites with a diverse array of nuclear receptors is a complex and multifaceted process. The evidence clearly indicates that DEHP can act as a potent modulator of PPARs, CAR, PXR, and steroid hormone receptors. These interactions disrupt normal endocrine signaling and metabolic pathways, providing a molecular basis for the observed toxicological effects of this pervasive environmental contaminant. The quantitative data and experimental methodologies presented in this guide offer a valuable resource for the scientific community to further investigate these interactions, assess the risks associated with DEHP exposure, and guide the development of safer chemical alternatives. A thorough understanding of these molecular mechanisms is paramount for protecting human health and the environment.

References

- 1. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 2. Health effects associated with phthalate activity on nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Health effects associated with phthalate activity on nuclear receptors [ouci.dntb.gov.ua]

- 4. Effects of di-(2-ethylhexyl) phthalate and its metabolites on transcriptional activity via human nuclear receptors and gene expression in HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nuclear Receptors and Endocrine Disruptors in Fetal and Neonatal Testes: A Gapped Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Role of Hepatocyte- and Macrophage-Specific PPARγ in Hepatotoxicity Induced by Diethylhexyl Phthalate in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PPARα- and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Di-(2-ethylhexyl)-phthalate (DEHP) activates the constitutive androstane receptor (CAR): a novel signalling pathway sensitive to phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Di(2-ethylhexyl) phthalate Is a Highly Potent Agonist for the Human Constitutive Androstane Receptor Splice Variant CAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Selective Phthalate Activation of Naturally Occurring Human Constitutive Androstane Receptor Splice Variants and the Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phthalate induction of CYP3A4 is dependent on glucocorticoid regulation of PXR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The phthalate DEHP modulates the estrogen receptors α and β increasing lactotroph cell population in female pituitary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Reduced camptothecin sensitivity of estrogen receptor-positive human breast cancer cells following exposure to di(2-ethylhexyl)phthalate (DEHP) is associated with DNA methylation changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites [mdpi.com]

- 23. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Di-2-ethylhexyl phthalate disrupts hepatic lipid metabolism in obese mice by activating the LXR/SREBP-1c and PPAR-α signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Di-2-ethylhexyl phthalate (DEHP) induced lipid metabolism disorder in liver via activating the LXR/SREBP-1c/PPARα/γ and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genotoxic and Mutagenic Profile of Diethylhexyl Phthalate (DEHP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylhexyl phthalate (B1215562) (DEHP) is a ubiquitous plasticizer that has come under intense scrutiny for its potential adverse health effects, including its genotoxic and mutagenic capabilities. This technical guide provides a comprehensive overview of the current scientific understanding of DEHP's impact on genetic material. It delves into the array of genotoxicity assays conducted on DEHP and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), presenting quantitative data, detailed experimental protocols, and an exploration of the underlying molecular mechanisms. The evidence suggests that while DEHP is generally not mutagenic in bacterial reverse mutation assays, it can induce chromosomal damage, micronuclei formation, and DNA strand breaks in mammalian cells, often through indirect mechanisms such as oxidative stress and aneugenicity. The role of metabolic activation in DEHP's genotoxicity is a critical aspect, with MEHP often exhibiting greater potency than its parent compound. This guide aims to be a valuable resource for professionals involved in toxicology, pharmacology, and drug development by providing a detailed and structured analysis of the genotoxic and mutagenic properties of DEHP.

Quantitative Analysis of DEHP and MEHP Genotoxicity

The genotoxic potential of DEHP and its metabolite MEHP has been evaluated in a variety of in vitro and in vivo assays. The following tables summarize the quantitative data from key studies, providing a comparative overview of their effects across different experimental systems.

Table 1: Comet Assay Data for DEHP and MEHP

| Test Substance | Cell Line/Organism | Concentration/Dose | Exposure Time | Parameter Measured | Result | Reference |

| DEHP | HepG2 cells | 2.5 - 250 µM | 24 and 48 h | Olive Tail Moment (OTM) | Dose-dependent increase; OTM of 2.50 at 250 µM (24h) and 3.47 at 250 µM (48h) vs 1.06 in control | [1] |

| DEHP | MA-10 Leydig cells | 3 mM (IC50) | Not specified | Tail Intensity (%) | ~3.4-fold increase | [2] |

| DEHP | MA-10 Leydig cells | 3 mM (IC50) | Not specified | Tail Moment | ~4.2-fold increase | [2] |

| MEHP | MA-10 Leydig cells | 3 µM (IC50) | Not specified | Tail Intensity (%) | ~3.8-fold increase | [2] |

| MEHP | MA-10 Leydig cells | 3 µM (IC50) | Not specified | Tail Moment | ~3.8-fold increase | [2] |

| MEHP | AS52 cells | 10, 25 µM | Not specified | DNA single-strand breaks | Significant increase | [3] |

| MEHP | HepG2 cells | ≥ 25.00 µM | 24 h | Oxidative DNA damage | Significant increase | [4] |

Table 2: Micronucleus Assay Data for DEHP and MEHP

| Test Substance | Cell Line/Organism | Concentration/Dose | Exposure Time | Parameter Measured | Result | Reference |

| DEHP | DLEC cells | 0.01 mM | Not specified | Micronucleus frequency | Dose-dependent increase | [5] |

| DEHP | Bottlenose dolphin cells (in vitro) | From lowest doses | 24 h | Micronuclei induction | Significant induction | [6] |

| DEHP | Rats (in vivo) | 250, 500, 1000 mg/kg/day | 14 and 28 days | Hepatic Micronuclei Frequency | Statistically significant increases at all doses | [7][8][9] |

| DEHP | B6C3F1 female mice (in vivo) | 3,000–12,000 ppm in feed | 14 days | Bone marrow micronucleated PCEs | Equivocal | [10] |

| DEHP | TgAC (FVB/N) female mice (in vivo) | 1,500–6,000 ppm in feed | 26 weeks | Peripheral blood micronucleated PCEs | Positive | [10] |

Table 3: Chromosomal Aberration Assay Data for DEHP and MEHP

| Test Substance | Cell Line/Organism | Concentration/Dose | Exposure Time | Parameter Measured | Result | Reference |

| DEHP | Human lymphocytes (in vitro) | Not specified | Not specified | Single chromatid aberrations | Induced | [1] |

| DEHP | Human lymphocytes (in vitro) | Not specified | Not specified | Chromosomal breaks and gaps | Increase in breaks and gaps | [1] |

| MEHP | Chinese hamster ovary (CHO) cells | Not specified | Not specified | Chromosome damage | Caused chromosome damage | [11] |

| MEHP | CHO and RL4 liver cells | Not specified | Not specified | Chromosomal aberrations | Caused chromosomal aberrations | [1] |

| DEHP | C. elegans | 100 µM | Not specified | Aberrant chromosome condensation | 13.5% of bivalents vs 8% in control | [12][13] |

Experimental Protocols

Detailed and standardized protocols are paramount for the reproducibility and reliability of genotoxicity studies. This section outlines the methodologies for key assays cited in the assessment of DEHP and MEHP.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[2][12][14][15]

-

Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively. These strains possess different mutations that are sensitive to different types of mutagens.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with enzyme-inducing agents like Aroclor 1254. This simulates mammalian metabolism.

-

Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and either mixed with molten top agar (B569324) and poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated together before plating (pre-incubation method).

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[5][16][17][18]

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO, human peripheral blood lymphocytes) are used.

-

Treatment: Cells are exposed to at least three concentrations of the test substance for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., one cell cycle length) without S9.

-

Harvesting: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.

-

Slide Preparation and Analysis: Chromosome preparations are made on microscope slides, stained (e.g., with Giemsa), and analyzed under a microscope for structural aberrations (e.g., chromatid and chromosome breaks, gaps, exchanges).

-

Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations indicates a positive result.

In Vitro Alkaline Single Cell Gel Electrophoresis (Comet) Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][6][11][19][20]

-

Cell Preparation: A single-cell suspension is prepared from the test system.

-

Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as single-strand breaks. Electrophoresis is then carried out at a low voltage.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green I).

-

Visualization and Scoring: Under a fluorescence microscope, damaged DNA migrates from the nucleus, forming a "comet" shape. The extent of DNA damage is quantified by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using image analysis software.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay detects damage to chromosomes or the mitotic spindle in erythroblasts by analyzing micronuclei in erythrocytes.[21][22][23][24][25]

-

Animal Dosing: Rodents (usually mice or rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection, at three dose levels.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.

-

Slide Preparation: Smears are prepared on microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs (typically at least 2000 per animal). The ratio of PCEs to total erythrocytes is also calculated to assess cytotoxicity.

-

Evaluation: A dose-related increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates a positive genotoxic effect.

Signaling Pathways and Mechanisms of Genotoxicity

The genotoxicity of DEHP and MEHP is believed to be mediated through several interconnected signaling pathways, primarily involving oxidative stress, aneugenicity, and interference with DNA repair and cell cycle regulation.

Oxidative Stress-Mediated DNA Damage

DEHP and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.[26][27][28][29][30]

Caption: Oxidative Stress Pathway Induced by DEHP/MEHP.

p53-Mediated Apoptosis and Cell Cycle Arrest

DNA damage can trigger the p53 signaling pathway, leading to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe.[4][31][32]

Caption: p53-Mediated Response to DEHP-Induced DNA Damage.

Aneugenic Effects and Mitotic Disruption

DEHP has been shown to induce aneugenicity by interfering with the mitotic spindle and chromosome segregation, leading to the formation of micronuclei containing whole chromosomes.[3][33][34]

Caption: Aneugenic Mechanism of DEHP.

Experimental Workflows

A generalized workflow for in vitro genotoxicity testing provides a logical framework for assessing the potential of a test compound to induce genetic damage.

Caption: Generalized Workflow for In Vitro Genotoxicity Testing.

Conclusion

The weight of evidence indicates that Diethylhexyl phthalate (DEHP) and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), exhibit genotoxic potential, primarily through clastogenic and aneugenic mechanisms in mammalian cells. While largely negative in bacterial mutagenicity assays, DEHP and MEHP have been shown to induce DNA strand breaks, chromosomal aberrations, and micronuclei formation. The underlying mechanisms are multifactorial, with oxidative stress playing a significant role in initiating DNA damage. Furthermore, DEHP can disrupt the mitotic apparatus, leading to aneuploidy. The metabolic activation of DEHP to MEHP is a critical determinant of its genotoxic activity, with MEHP often demonstrating greater potency. For researchers, scientists, and drug development professionals, a thorough understanding of DEHP's genotoxic profile is essential for risk assessment and the development of safer alternatives. The data and protocols presented in this guide provide a comprehensive resource to support these endeavors. Further research is warranted to fully elucidate the dose-response relationships and the long-term consequences of exposure to DEHP, particularly at environmentally relevant concentrations.

References

- 1. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Frontiers | Plastic additive di(2-ethylhexyl)phthalate (DEHP) causes cell death and micronucleus induction on a bottlenose dolphin’s (Tursiops truncatus) in vitro-exposed skin cell line [frontiersin.org]

- 4. MEHP-induced oxidative DNA damage and apoptosis in HepG2 cells correlates with p53-mediated mitochondria-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Confirmation of Di(2-ethylhexyl) phthalate-induced micronuclei by repeated dose liver micronucleus assay: focus on evaluation of liver micronucleus assay in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Confirmation of Di(2-ethylhexyl) phthalate-induced micronuclei by repeated dose liver micronucleus assay: focus on evaluation of liver micronucleus assay in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genetic Toxicology - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 13. Environmentally-relevant exposure to diethylhexyl phthalate (DEHP) alters regulation of double-strand break formation and crossover designation leading to germline dysfunction in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. measurlabs.com [measurlabs.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. criver.com [criver.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

- 23. researchgate.net [researchgate.net]

- 24. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 25. Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test | FDA [fda.gov]

- 26. repository.bilkent.edu.tr [repository.bilkent.edu.tr]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Di(2-ethylhexyl) phthalate mediates oxidative stress and activates p38MAPK/NF-kB to exacerbate diabetes-induced kidney injury in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Mono-(2-ethylhexyl) Phthalate (MEHP)-Induced Telomere Structure and Function Disorder Mediates Cell Cycle Dysregulation and Apoptosis via c-Myc and Its Upstream Transcription Factors in a Mouse Spermatogonia-Derived (GC-1) Cell Line [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Genetic Toxicology Studies - Study Design of Mammalian Bone Marrow Chromosomal Aberration Test (OECD 475) - Tox Lab [toxlab.co]

- 34. Di(2-ethylexyl) phthalate and chromosomal damage: Insight on aneugenicity from the cytochalasin-block micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

DEHP as a Potential Human Carcinogen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely used plasticizer that has come under scrutiny for its potential carcinogenic effects. While evidence from human epidemiological studies remains inconclusive, robust data from rodent bioassays have demonstrated a clear carcinogenic potential, primarily targeting the liver. This technical guide provides a comprehensive overview of the evidence for DEHP's carcinogenicity, delving into the underlying molecular mechanisms, and presenting key quantitative data and experimental methodologies for a scientific audience. The primary mechanism of DEHP-induced hepatocarcinogenesis in rodents is believed to be mediated by the activation of the peroxisome proliferator-activated receptor alpha (PPARα). However, a growing body of evidence suggests that other pathways, including oxidative stress and potential genotoxic effects, may also play a significant role. Understanding these complex mechanisms is crucial for assessing the potential risk to humans and for the development of safer alternatives.

Evidence of Carcinogenicity

The evidence for DEHP's carcinogenicity is primarily derived from extensive studies in animal models, with human epidemiological data being limited and often confounded by various factors.

Evidence from Animal Studies

Chronic dietary exposure to DEHP has been shown to induce tumors in rodents, particularly in the liver. The National Toxicology Program (NTP) has conducted comprehensive 2-year bioassays in F344 rats and B6C3F1 mice, which provide strong evidence of its carcinogenic activity.[1]

Table 1: Summary of Hepatocellular Neoplasm Incidence in Rodents Exposed to DEHP in a 2-Year Bioassay

| Species/Sex | Exposure Concentration (ppm) | Incidence of Hepatocellular Carcinoma | Incidence of Hepatocellular Adenoma or Carcinoma (combined) |

| F344 Rats (Male) | 0 (Control) | 1/50 (2%) | 3/50 (6%) |

| 6,000 | 5/49 (10%) | 12/49 (24%) | |

| 12,000 | Not Reported | Not Reported | |

| F344 Rats (Female) | 0 (Control) | 0/50 (0%) | 0/50 (0%) |

| 6,000 | 2/49 (4%) | 2/49 (4%) | |

| 12,000 | 8/50 (16%) | 8/50 (16%) | |

| B6C3F1 Mice (Male) | 0 (Control) | 9/50 (18%) | 14/50 (28%) |

| 3,000 | 14/48 (29%) | 23/48 (48%) | |

| 6,000 | 19/50 (38%) | 32/50 (64%) | |

| B6C3F1 Mice (Female) | 0 (Control) | 0/50 (0%) | 1/50 (2%) |

| 3,000 | 7/50 (14%) | 10/50 (20%) | |

| 6,000 | 17/50 (34%) | 26/50 (52%) |

Source: National Toxicology Program (NTP) Technical Report Series No. 217.[2][3][4]

In addition to liver tumors, long-term exposure to DEHP has also been associated with an increased incidence of pancreatic acinar cell adenomas in male rats and testicular tumors.[5][6] A lifetime exposure study in Sprague-Dawley rats showed significantly increased incidences of both liver and testicular tumors.[6]

Evidence from Human Studies

Epidemiological studies investigating the link between DEHP exposure and cancer in humans have yielded inconsistent results, and the overall evidence is considered inadequate to establish a causal relationship.[5] Several case-control and cohort studies have explored associations with various cancers, including breast, prostate, and childhood cancers, but have been limited by challenges in exposure assessment and confounding factors.[7][8][9]

Table 2: Selected Human Epidemiological Studies on DEHP Exposure and Cancer Risk

| Cancer Type | Study Design | Population | Exposure Assessment | Key Findings (Odds Ratio/Hazard Ratio [95% CI]) | Reference |

| Breast Cancer | Cohort Study | 273,295 women in UK Biobank | Estimated DEHP exposure from environmental monitoring data | Highest quartile of baseline DEHP associated with increased risk of carcinoma in situ (HR: 1.11 [1.00, 1.23]) and benign neoplasm (HR: 1.27 [1.05, 1.54]).[10] | [10] |

| Breast Cancer | Nested Case-Control | 1,032 cases, 1,030 controls from the Multiethnic Cohort | Urinary phthalate metabolites | Higher risk for women in the 2nd and 3rd tertiles of the ratio of primary to secondary DEHP metabolites (OR: 1.32 [1.04-1.68] and 1.26 [0.96-1.66], respectively).[11] | [11] |

| Childhood Cancer | Nationwide Cohort | 1,278,685 children in Denmark | Phthalate exposure from filled prescriptions | Childhood phthalate exposure was associated with an increased incidence of osteosarcoma (HR: 2.78 [1.63, 4.75]) and lymphoma (HR: 2.07 [1.36, 3.14]).[8] | [8] |

| Overall Cancer | Cross-sectional | 6,147 participants from NHANES 2011-2018 | Urinary DEHP metabolites | Significant association between DEHP exposure and increased cancer prevalence (OR > 1.0, p < 0.05).[7] | [7] |

Mechanisms of DEHP-Induced Carcinogenesis

The carcinogenic effects of DEHP are thought to be mediated through a combination of receptor-mediated and non-receptor-mediated mechanisms.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

The primary and most well-studied mechanism of DEHP-induced hepatocarcinogenesis in rodents is the activation of PPARα, a nuclear receptor that regulates lipid metabolism.[6] The active metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is a potent PPARα agonist.[6]

Activation of PPARα leads to a cascade of events including:

-

Peroxisome Proliferation: A hallmark of PPARα activation, leading to an increase in the number and size of peroxisomes in hepatocytes.

-

Induction of Fatty Acid-Metabolizing Enzymes: Upregulation of genes involved in the β-oxidation of fatty acids.

-

Increased Cell Proliferation and Decreased Apoptosis: Altered cell cycle control, leading to a net increase in cell number.[12]

The relevance of this mechanism to humans is a subject of debate, as the expression and activity of PPARα in human liver are significantly lower than in rodents.[13]

References

- 1. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 2. Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate (CAS No. 117-81-7) in F344 Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. cpsc.gov [cpsc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lifelong exposure to di-(2-ethylhexyl)-phthalate induces tumors in liver and testes of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exposure to di-2-ethylhexyl phthalate (DEHP) increases the risk of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medication-Associated Phthalate Exposure and Childhood Cancer Incidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Exposure to di-2-ethylhexyl phthalate and breast neoplasm incidence: A cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 12. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 13. Phthalate Exposure and Breast Cancer Incidence: A Danish Nationwide Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Endocrine-Disrupting Effects of Di(2-ethylhexyl) Phthalate (B1215562) (DEHP) Metabolites

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a high-production-volume chemical used extensively as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products.[1][2] Its ubiquitous presence in consumer goods, from medical devices to food packaging, results in widespread human exposure.[3][4] DEHP is classified as an endocrine-disrupting chemical (EDC), linked to reproductive and developmental toxicities.[1][5] Upon entering the body, DEHP is rapidly metabolized into its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), and subsequently into various oxidative secondary metabolites.[1][2][3] Accumulating evidence indicates that these metabolites are often more biologically active and potent in disrupting endocrine functions than the parent DEHP compound.[1][2][6]

This technical guide provides a comprehensive overview of the endocrine-disrupting effects of DEHP metabolites, focusing on their mechanisms of action, quantitative effects on hormonal pathways, and the experimental protocols used to elucidate these effects. The primary metabolites discussed include MEHP, and the major secondary metabolites are mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[1][3]

Metabolism of DEHP

DEHP is not the primary toxicant; its endocrine-disrupting activities are largely attributed to its metabolites.[7][8][9] In the body, DEHP undergoes hydrolysis by lipases to form MEHP.[1][3] MEHP is then absorbed and further oxidized by cytochrome P450 enzymes in a series of reactions to produce secondary metabolites like MEHHP, MEOHP, and MECPP, which are then excreted, primarily in urine.[1][3]

Mechanisms of Endocrine Disruption

DEHP metabolites interfere with multiple endocrine pathways, including steroid hormone signaling, steroidogenesis, thyroid function, and metabolic regulation.

Disruption of Steroid Hormone Receptor Signaling

DEHP metabolites can directly interact with nuclear receptors, acting as agonists or antagonists, thereby disrupting normal hormone signaling.

Androgen Receptor (AR) Signaling: DEHP and its metabolites have been shown to interact with the ligand-binding pocket of the androgen receptor (AR).[1][2] In silico molecular docking studies reveal that these metabolites can bind to AR with affinities comparable to the native ligand, testosterone (B1683101).[1][2] This interaction is characterized by a high degree of similarity in the engaged amino acid residues (91-100% similarity to testosterone's interactions) and the formation of a common hydrogen bond with the Arg-752 residue, suggesting a strong potential to disrupt AR signaling and lead to androgen-related reproductive dysfunction.[1][2][6] In vitro assays have demonstrated the anti-androgenic effects of MEHP.[10]

Table 1: In Silico Binding Characteristics of DEHP Metabolites with Androgen Receptor (AR)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | H-Bonding | Reference |

|---|---|---|---|---|

| Testosterone (Native Ligand) | Similar to DEHP | Gln-711, Arg-752, Asn-705, Thr-877 | Arg-752 | [1] |

| DEHP | Similar to Testosterone | High similarity to Testosterone | Arg-752 | [1] |

| MEHP | Strong Affinity | High similarity to Testosterone | Arg-752 | [1] |

| MEHHP (5-OH-MEHP) | Strong Affinity | High similarity to Testosterone | Arg-752 | [1] |

| MEOHP (5-oxo-MEHP) | Strong Affinity | High similarity to Testosterone | Arg-752 | [1] |

| MECPP (5-cx-MEPP) | Strong Affinity | High similarity to Testosterone | Arg-752 |[1] |

Estrogen Receptor (ER) and Progesterone (B1679170) Receptor (PR) Signaling: The effects on estrogen receptors (ERα and ERβ) are complex. While some parent phthalates show weak estrogenic activity, the active metabolite MEHP has demonstrated anti-estrogenic effects in vitro, with a reported IC50 of 125 μM.[10][11][12] In contrast, DEHP metabolites generally do not appear to impact ER or AR activity directly, suggesting different molecular initiating events compared to the parent compounds.[11]

For the progesterone receptor (PR), in silico studies indicate that DEHP and its five major metabolites can bind to the receptor.[3][13] These interactions show a high percentage of overlap (82-95%) with the interacting residues of the native ligand, suggesting that these metabolites have the potential to interfere with progesterone binding and disrupt PR signaling.[3]

Peroxisome Proliferator-Activated Receptors (PPARs)

A primary mechanism of DEHP metabolite toxicity involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[8][9] The monoester metabolites, not the parent DEHP, are the active ligands for these receptors.[7] MEHP is a potent activator of both mouse and human PPARα and PPARγ.[8][14] This activation is crucial as PPARs regulate genes involved in lipid metabolism, adipogenesis, and steroidogenesis.[9][14] The activation of PPARs in ovarian granulosa cells by MEHP is hypothesized to suppress the expression of aromatase (CYP19A1), a key enzyme for estrogen synthesis, leading to decreased estradiol (B170435) production.[14]

Table 2: Activation of PPARs by DEHP Metabolite MEHP

| Receptor | Species | EC50 (μM) | Effect | Reference |

|---|---|---|---|---|

| PPARα | Mouse | 0.6 | Activation | [8] |

| PPARα | Human | 3.2 | Activation | [8] |

| PPARγ | Mouse | 6 | Activation | [8] |

| PPARγ | Human | 10 | Activation |[8] |

Inhibition of Steroidogenesis

DEHP and its metabolites, particularly MEHP, are potent inhibitors of steroid hormone biosynthesis in both the testes and ovaries.[15][16] This disruption affects the production of critical reproductive hormones, including testosterone, estradiol, and progesterone.[15][16][17]

In males, exposure leads to decreased serum testosterone levels.[18] Studies on cultured adult human testis explants and rat Leydig cells show that DEHP and MEHP significantly inhibit testosterone production.[16] In females, DEHP/MEHP exposure significantly decreases serum progesterone levels and inhibits the production of estradiol and progesterone in ovarian granulosa cells.[15][17] This is achieved by down-regulating the expression of key steroidogenic genes, including steroidogenic acute regulatory protein (StAR), Cytochrome P450 side-chain cleavage (CYP11A1), and aromatase (CYP19A1).[17]

Table 3: Quantitative Effects of DEHP/Metabolites on Steroidogenesis

| Model System | Compound | Dose/Concentration | Effect | Reference |

|---|---|---|---|---|

| Adult Human Testis Explants | DEHP / MEHP | 10 µM | Significant inhibition of testosterone production | [16] |

| Sprague-Dawley Rats (in vivo) | DEHP | 500, 750 mg/kg/day | Significant decrease in serum testosterone | [18] |

| Rat Ovarian Granulosa Cells | DEHP | 400 µM | Significant decrease in estradiol & progesterone levels | [17] |

| Rat Ovarian Granulosa Cells | DEHP | 400 µM | Significant down-regulation of Cyp11a1, Cyp19a1, Star mRNA | [17] |

| Weanling Male Rats (in vivo) | DEHP | 5, 10, 15 µg/L | Affected testicular testosterone and estradiol production |[19] |

References

- 1. mdpi.com [mdpi.com]

- 2. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endocrine disruption: In silico perspectives of interactions of di-(2-ethylhexyl)phthalate and its five major metabolites with progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PPARα- and DEHP-Induced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay | MDPI [mdpi.com]

- 11. Agonistic and antagonistic effects of phthalates and their urinary metabolites on the steroid hormone receptors ERα, ERβ, and AR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures | MDPI [mdpi.com]

- 13. Endocrine disruption: In silico perspectives of interactions of di-(2-ethylhexyl)phthalate and its five major metabolites with progesterone receptor: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 14. Mechanisms of phthalate ester toxicity in the female reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. imrpress.com [imrpress.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Di-(2-ethylhexyl) phthalate (DEHP) inhibits steroidogenesis and induces mitochondria-ROS mediated apoptosis in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of Di(2-ethylhexyl) Phthalate on Regulation of Steroidogenesis or Spermatogenesis in Testes of Sprague-Dawley Rats [jstage.jst.go.jp]

- 19. A comparative assessment of phthalate effects on gonadal steroidogenesis in male rats. [etd.auburn.edu]

Diethylhexyl Phthalate and its Impact on Thyroid Hormone Functions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylhexyl phthalate (B1215562) (DEHP), a ubiquitous environmental endocrine disruptor, has been shown to interfere with the intricate functioning of the thyroid hormone system. This technical guide provides a comprehensive overview of the mechanisms by which DEHP impacts thyroid hormone synthesis, transport, metabolism, and signaling. Through a detailed analysis of in vivo and in vitro studies, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes the complex biological pathways affected by DEHP exposure. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating thyroid endocrinology and the toxicological effects of environmental contaminants.

Introduction

Diethylhexyl phthalate (DEHP) is widely used as a plasticizer in a vast array of consumer and industrial products, leading to widespread human exposure.[1][2] Growing evidence from animal and human studies suggests that DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), can disrupt the delicate balance of the hypothalamic-pituitary-thyroid (HPT) axis, which is crucial for regulating metabolism, growth, and development.[3][4][5] Understanding the precise molecular mechanisms of DEHP-induced thyroid disruption is essential for assessing its health risks and developing potential therapeutic interventions. This guide synthesizes the current scientific literature on the subject, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Impact of DEHP on the Hypothalamic-Pituitary-Thyroid (HPT) Axis

DEHP has been demonstrated to interfere with the HPT axis at multiple levels, from the hypothalamus and pituitary to the thyroid gland itself.[6][7] Studies in rats have shown that DEHP exposure can lead to altered serum levels of key hormones, including Thyrotropin-Releasing Hormone (TRH), Thyroid-Stimulating Hormone (TSH), and thyroid hormones (T3 and T4).[1][8]

Quantitative Data on HPT Axis Disruption

The following table summarizes the quantitative effects of DEHP on key parameters of the HPT axis from various in vivo studies.

| Animal Model | DEHP Dose | Duration | Effect on TRH | Effect on TSH | Effect on T3 | Effect on T4 | Reference |

| Sprague-Dawley Rats | 250, 500, 750 mg/kg/day | 30 days | Significantly reduced | Not significantly affected | Significantly reduced | Significantly reduced | [1] |

| Wistar Rats | 5, 50, 500 mg/kg/day | 28 days | Upregulated protein levels | No statistical change | Decreased | Decreased | [9] |

| Wistar Rats | 150, 300, 600 mg/kg/day | 3 & 6 months | - | Decreased (6M) | Decreased (6M) | Decreased (6M) | [8] |

| Pregnant Wistar Rats (F1 offspring) | 0.48, 4.8 mg/kg/day | Gestational period | - | Decreased (females), Increased (males) | - | Decreased (females) | [10] |

Mechanisms of DEHP-Induced Thyroid Disruption

DEHP disrupts thyroid hormone homeostasis through a multi-faceted approach, impacting hormone synthesis, transport, and metabolism.[3][5]

Interference with Thyroid Hormone Synthesis

DEHP exposure has been shown to suppress the biosynthesis of thyroid hormones by downregulating key proteins involved in this process.[1] This includes the sodium-iodide symporter (NIS), responsible for iodide uptake into thyroid follicular cells, and thyroid peroxidase (TPO), the enzyme that catalyzes the iodination and coupling of tyrosine residues on thyroglobulin (Tg).[1][8]

Disruption of Thyroid Hormone Transport and Metabolism

DEHP can also affect the transport of thyroid hormones in the bloodstream and their metabolism in peripheral tissues. Studies have shown that DEHP can decrease the level of transthyretin (TTR), a key thyroid hormone-binding protein in rats.[3] Furthermore, DEHP exposure can increase the activity of deiodinases and UDP-glucuronosyltransferases (UGTs) in the liver, which are involved in the conversion and clearance of thyroid hormones.[3]

Alteration of Thyroid Hormone Receptor Signaling

DEHP and its metabolites can act as antagonists to thyroid hormone action at the receptor level.[3] Additionally, DEHP exposure has been found to downregulate the expression of the TSH receptor (TSHr) in the thyroid gland, potentially reducing the gland's responsiveness to TSH stimulation.[1][11]

Signaling Pathways Affected by DEHP

The following diagram illustrates the key signaling pathways within a thyroid follicular cell and indicates the points of disruption by DEHP.

Caption: DEHP's disruptive effects on thyroid hormone synthesis signaling.

Experimental Protocols for Assessing DEHP's Impact on Thyroid Function

A variety of in vivo and in vitro experimental models and analytical techniques are employed to investigate the effects of DEHP on the thyroid system.

In Vivo Animal Studies

-

Animal Models: Sprague-Dawley and Wistar rats are commonly used models.[1][8][9]

-

Dosing: DEHP is typically administered via oral gavage, mixed in a vehicle like corn oil.[1][8][9] Doses can range from 5 mg/kg/day to 750 mg/kg/day, with exposure durations varying from several weeks to months.[1][8][9]

-

Sample Collection: Blood is collected to measure serum hormone levels. Tissues such as the thyroid, pituitary, hypothalamus, and liver are harvested for gene and protein expression analysis.[8][12]

-

Analytical Methods:

-

Hormone Analysis: Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are used to quantify serum levels of T3, T4, and TSH.[9][12]

-

Gene Expression Analysis: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the mRNA expression of key genes involved in thyroid function (e.g., Tshr, Nis, Tpo, Dio1).[1][13]

-

Protein Expression Analysis: Western blotting and immunohistochemistry are employed to determine the protein levels of TSHR, NIS, TPO, and other relevant proteins.[1][9]

-

Histopathology: Microscopic examination of thyroid tissue is conducted to assess for histological changes, such as follicular cell hypertrophy and hyperplasia.[1]

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of DEHP on thyroid function.

Caption: A generalized workflow for in vivo DEHP thyroid toxicity studies.

Conclusion